Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate

Polymer Chemistry Materials Science Hydrogels

Researchers requiring water-soluble polymerizable monomers often face limited options with dual functionality. Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate (CAS 1423031-89-3) solves this by combining a reactive acryloyl group with a solubilizing sodium carboxylate on a stable piperidine scaffold. • Enables direct incorporation into aqueous polymerization without neutralization. • Copolymerizes with vinyl/acrylic monomers to tune hydrogel swelling, mechanics, and ionic content. • Serves as a hydrophilic building block for block copolymers, coatings, and drug delivery matrices. Supplied with full analytical documentation; available for immediate global dispatch.

Molecular Formula C9H12NNaO3
Molecular Weight 205.19 g/mol
CAS No. 1423031-89-3
Cat. No. B1458856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-(prop-2-enoyl)piperidine-4-carboxylate
CAS1423031-89-3
Molecular FormulaC9H12NNaO3
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)C(=O)[O-].[Na+]
InChIInChI=1S/C9H13NO3.Na/c1-2-8(11)10-5-3-7(4-6-10)9(12)13;/h2,7H,1,3-6H2,(H,12,13);/q;+1/p-1
InChIKeyZKHKNPJXQZZEAI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-(Prop-2-enoyl)piperidine-4-carboxylate Chemical Profile & Sourcing


Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate (CAS: 1423031-89-3) is a functionalized piperidine derivative that acts as a water-soluble monomer combining a polymerizable acrylamide group and a carboxylate functionality [1]. Characterized by a piperidine ring with a prop-2-enoyl (acryloyl) group and a sodium carboxylate salt [2], this compound is a versatile synthetic building block for polymer chemistry and materials science applications [1].

Aqueous polymerization Water-soluble acrylamide monomer for aqueous-phase reactions
Dual functionality Polymerizable acryloyl group with ionic sodium carboxylate
Copolymer synthesis Enables tailored hydrophilicity and charge density in copolymers

Why Piperidine Carboxylate Analogs Fall Short


Generic substitution with other piperidine carboxylates is not advised due to critical differences in functionality and reactivity that impact specific research applications. This compound's unique dual-functionality—featuring both a polymerizable acryloyl group and a solubilizing sodium carboxylate—enables its use as a reactive monomer in polymer synthesis [1]. This contrasts sharply with non-polymerizable analogs like 1-(prop-2-enoyl)piperidine-4-carboxylic acid (CAS 109486-01-3) , or structurally distinct isomers like 1-(prop-2-enoyl)piperidine-2-carboxylic acid [2], which lack the specific carboxylate salt that confers high water solubility [1]. Furthermore, the presence of the sodium salt form, rather than the free acid or other esters, is essential for applications requiring direct incorporation into aqueous polymer systems without additional neutralization steps [1].

Free acid form

1-(prop-2-enoyl)piperidine-4-carboxylic acid lacks the sodium salt required for high water solubility; may require neutralization steps and alter polymerization behavior.

Isomeric shift (2-carboxylate)

1-(prop-2-enoyl)piperidine-2-carboxylic acid places the carboxylate at the 2-position, potentially affecting polymer architecture and post-polymerization reactivity.

Ester derivatives

Ethyl or methyl ester variants lack the ionic character and water solubility of the sodium salt, limiting direct aqueous-phase incorporation.

Sodium 1-(Prop-2-enoyl)piperidine-4-carboxylate Technical Evidence


High Aqueous Solubility

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is described as a water-soluble monomer [1]. This characteristic is a direct consequence of its sodium carboxylate group, which enhances solubility in aqueous environments [1]. This property contrasts with non-salt forms or ester derivatives, such as ethyl 4-methanesulfonyl-1-(prop-2-enoyl)piperidine-4-carboxylate , which are not explicitly described as water-soluble and are likely to have different solubility profiles, making them unsuitable for direct aqueous-phase polymerization.

Aqueous solubility
Class-level inference
Water-soluble monomer (salt form)
vs. ester: not described as water-soluble
Supports aqueous-phase polymerization workflow
Structural inference; direct solubility data not provided
Polymer Chemistry Materials Science Hydrogels

Dual Acrylamide-Carboxylate Reactivity

The compound features both a polymerizable acrylamide group and a carboxylate functionality [1]. This dual reactivity allows for incorporation into copolymer systems and enables tailored material properties [1]. This is a key differentiator from simpler piperidine derivatives like 1-(prop-2-enoyl)piperidine-2-carboxylic acid [2], which, while also containing an acryloyl group, lacks the distinct sodium carboxylate on the 4-position that influences polymer architecture and post-polymerization reactivity.

Dual functionality
Class-level inference
Acrylamide + sodium carboxylate
vs. 2-position isomer: different positioning may alter polymer properties
Enables tailored copolymer architectures
Based on structural comparison; reactivity ratios not quantified
Copolymers Crosslinking Surface Modification

Reproducible Purity and Storage

Commercially available sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is typically supplied as a high-purity solid with reported purities of 95% or 97% . Its molecular formula (C9H12NNaO3) and weight (205.19 g/mol) are well-defined [1], ensuring accurate stoichiometric calculations. Suppliers provide specific storage recommendations, such as storage at 2-8°C in a sealed container away from moisture [2], to maintain integrity, which is critical for reproducible experimental outcomes.

Purity & storage
Supporting evidence
95–97% purity
Storage: 2–8 °C, sealed, dry
Minimizes batch variability for reproducible polymerization
Reported vendor specifications
Reproducible Research Sourcing Quality Control

Sodium 1-(Prop-2-enoyl)piperidine-4-carboxylate Applications


Water-Soluble Copolymer & Hydrogel Synthesis

Due to its water-solubility and polymerizable acrylamide group [1], this compound is an ideal monomer for synthesizing hydrophilic copolymers, hydrogels, and other water-swellable materials. Its ability to be copolymerized with other vinyl or acrylic monomers enables the fine-tuning of properties like swelling ratio, mechanical strength, and ionic content.

Specialty Adhesives & Coatings

The combination of a polymerizable group and a piperidine ring offering structural stability [1] makes this compound valuable for formulating advanced adhesives and coatings. The carboxylate group can enhance adhesion to polar surfaces, while the piperidine core can contribute to the film's mechanical and chemical resistance properties.

Functionalized Polymer Architectures

As a building block with a dual-reactive nature [1], it can be incorporated into more complex polymer architectures, such as block copolymers or polymer brushes, where the sodium carboxylate group serves as an anchoring point for further chemical modifications or as a source of ionic charge for applications in membranes or drug delivery systems.

Application
Selection Property
Validation Focus
Hydrophilic copolymer & hydrogel synthesis
Water-soluble acrylamide monomer
Swelling ratio, mechanical properties
Specialty adhesives & coatings
Piperidine-based structural stability with ionic carboxylate
Adhesion to polar surfaces, film properties
Functionalized polymer architectures
Dual-reactive building block
Post-modification anchoring, charge density

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